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6-ethyl-1H-indole-2-carboxylic Acid Documentation Hub

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  • Product: 6-ethyl-1H-indole-2-carboxylic Acid
  • CAS: 383132-71-6

Core Science & Biosynthesis

Foundational

chemical structure of 6-ethylindole-2-carboxylic acid C11H11NO2

Technical Monograph: 6-Ethylindole-2-Carboxylic Acid ( ) Strategic Synthesis, Structural Analysis, and Pharmaceutical Utility Executive Summary 6-Ethylindole-2-carboxylic acid is a pivotal heterocyclic intermediate used...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Ethylindole-2-Carboxylic Acid ( )

Strategic Synthesis, Structural Analysis, and Pharmaceutical Utility

Executive Summary

6-Ethylindole-2-carboxylic acid is a pivotal heterocyclic intermediate used primarily in the development of antagonists for the glycine site of the NMDA receptor and various kinase inhibitors. Its structural significance lies in the 6-position ethyl substitution, a modification specifically employed to modulate lipophilicity (


) and steric occupancy within hydrophobic binding pockets without altering the hydrogen-bond donor/acceptor profile of the indole-2-carboxylate pharmacophore.

This guide addresses the primary challenge in working with this molecule: Regioselective Synthesis . Unlike 5-substituted indoles, accessing the 6-position via standard Fischer Indole Synthesis presents a bifurcation risk (4- vs 6-substitution) that requires rigorous purification protocols.

Physicochemical Profile & Structural Logic

The molecule consists of a fused benzene and pyrrole ring (indole), functionalized with a carboxylic acid at C2 and an ethyl group at C6.

Table 1: Physicochemical Properties (Computed)
PropertyValueStructural Implication
Molecular Formula

Core scaffold + Ethyl + Carboxyl
Molecular Weight 189.21 g/mol Fragment-based drug discovery compliant
Predicted

~2.8 - 3.1Moderate lipophilicity; good membrane permeability
pKa (Acid) ~3.8 (COOH)Ionized at physiological pH (COO-)
pKa (Base) ~-2.4 (NH)Negligible basicity due to aromatic delocalization
PSA ~50

Favorable for CNS penetration
Electronic & Steric Analysis
  • The C2-Carboxyl Group: Acts as a strong electron-withdrawing group (EWG). It increases the acidity of the N-H proton, enhancing its capability as a hydrogen bond donor in the receptor pocket.

  • The C6-Ethyl Group: Acts as a weak electron-donating group (+I effect). Crucially, it extends the molecular volume in the "southern" region of the indole, often targeting hydrophobic sub-pockets (e.g., Val/Leu rich regions in kinases).

Synthetic Strategy: The Regioselectivity Challenge

The synthesis of 6-ethylindole-2-carboxylic acid is non-trivial due to the ambiguity of cyclization when using 3-substituted aniline precursors.

Comparative Synthetic Pathways
Method A: Fischer Indole Synthesis (The Industrial Route)
  • Precursor: 3-Ethylphenylhydrazine + Ethyl Pyruvate.

  • Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.

  • The Problem: Cyclization onto the aromatic ring can occur at the ortho position either para to the ethyl group (yielding the 6-ethyl isomer) or ortho to the ethyl group (yielding the 4-ethyl isomer).

  • Yield Distribution: Typically favors the 6-isomer (sterically less crowded), but requires separation.

Method B: Hemetsberger-Knittel Synthesis (The Precision Route)
  • Precursor: 4-Ethylbenzaldehyde + Ethyl azidoacetate.

  • Mechanism: Condensation to azidocinnamate

    
     Thermolysis to nitrene 
    
    
    
    C-H insertion.
  • Advantage: 100% Regioselectivity . The starting material geometry forces the formation of the 6-ethyl product (relative to the indole nitrogen).

Visualization: Synthetic Decision Matrix

Synthesis_Logic Start Target: 6-Ethylindole-2-COOH RouteA Route A: Fischer Synthesis (3-Ethylphenylhydrazine) Start->RouteA RouteB Route B: Hemetsberger-Knittel (4-Ethylbenzaldehyde) Start->RouteB InterA Hydrazone Formation RouteA->InterA InterB Azidocinnamate Formation RouteB->InterB CyclizationA Sigmatropic Rearrangement InterA->CyclizationA CyclizationB Nitrene Insertion InterB->CyclizationB ResultA Mixture: 6-Ethyl (Major) + 4-Ethyl (Minor) CyclizationA->ResultA ResultB Pure 6-Ethyl Isomer CyclizationB->ResultB Purification Required: Fractional Crystallization or Prep-HPLC ResultA->Purification

Figure 1: Synthetic pathway comparison highlighting the regioselectivity bottleneck in Fischer synthesis versus the precision of the Hemetsberger-Knittel route.

Validated Experimental Protocol (Method A: Optimized Fischer)

While the Hemetsberger route is cleaner, the Fischer route is often preferred for cost-efficiency. Below is a protocol optimized to maximize the 6-isomer and separate the 4-isomer byproduct.

Reagents
  • 3-Ethylphenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (

    
    )
    
  • Ethanol (Absolute)

Step-by-Step Methodology
  • Hydrazone Formation (In-situ):

    • Dissolve 3-ethylphenylhydrazine HCl (10 mmol) in Ethanol (50 mL).

    • Add Ethyl pyruvate (11 mmol) dropwise at room temperature.

    • Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) until hydrazine is consumed.

    • Checkpoint: Evaporate solvent to yield the crude hydrazone oil. Do not purify further; proceed immediately to avoid degradation.

  • Cyclization (The Critical Step):

    • Pre-heat Polyphosphoric acid (PPA, ~20g) to 80°C in a reactor equipped with mechanical stirring.

    • Add the crude hydrazone slowly to the PPA. Caution: Exothermic.

    • Ramp temperature to 110°C and hold for 3 hours.

    • Mechanistic Note: High viscosity of PPA prevents efficient heat transfer; ensure vigorous stirring to prevent local charring.

  • Quenching & Isolation:

    • Cool reaction mixture to 60°C.

    • Pour onto crushed ice (200g) with rapid stirring. The ester intermediate will precipitate as a gummy solid.

    • Extract with Ethyl Acetate (3 x 50 mL). Wash organic phase with Brine and Water.

    • Dry over

      
       and concentrate.
      
  • Hydrolysis & Purification (Isomer Separation):

    • Dissolve crude ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at 50°C for 4 hours.

    • Acidify with 1M HCl to pH 2. The carboxylic acids precipitate.

    • Purification Logic: The 6-ethyl isomer is typically less soluble in non-polar solvents than the 4-ethyl isomer due to packing efficiency.

    • Recrystallize the crude acid solid from Toluene/Ethanol (95:5) . The 6-ethylindole-2-carboxylic acid crystallizes out first. The 4-ethyl isomer remains largely in the supernatant.

Analytical Characterization Standards

To validate the structure, specifically distinguishing it from the 4-ethyl isomer, utilize


 NMR coupling constants.
Expected NMR Data (DMSO- , 400 MHz)
  • NH:

    
     11.6 (broad s, 1H).
    
  • C3-H:

    
     7.15 (d, J=1.5 Hz, 1H). Diagnostic: Long-range coupling to NH.
    
  • C4-H:

    
     7.55 (d, J=8.2 Hz, 1H).
    
  • C5-H:

    
     6.95 (dd, J=8.2, 1.5 Hz, 1H).
    
  • C7-H:

    
     7.25 (s, 1H). Diagnostic: If this is a doublet, you have the 5-ethyl isomer. If it is a singlet, it confirms 6-substitution.
    
  • Ethyl Group:

    • 
      : 
      
      
      
      2.65 (q, J=7.6 Hz, 2H).
    • 
      : 
      
      
      
      1.20 (t, J=7.6 Hz, 3H).

Pharmaceutical Applications & Signaling

The 6-ethylindole-2-carboxylic acid scaffold is a bioisostere for kynurenic acid and acts as a core pharmacophore for:

  • NMDA Receptor Antagonism: Specifically targeting the glycine binding site (GlyB). The carboxylic acid mimics the glutamate/glycine carboxylate, while the indole ring provides

    
    -stacking interactions with aromatic residues (e.g., Phe92 in GluN1).
    
  • Endothelin Receptor Antagonists: Used in cardiovascular drug discovery.

Pathway Visualization: NMDA Modulation

NMDA_Pathway Ligand 6-Ethylindole-2-COOH (Ligand) Receptor NMDA Receptor (Glycine Site) Ligand->Receptor Competitive Binding Channel Ion Channel (Ca2+ Influx) Receptor->Channel Allosteric Inhibition Response Excitotoxicity / Signal Channel->Response Modulation

Figure 2: Mechanism of action for indole-2-carboxylates at the NMDA receptor interface.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

  • Hemetsberger, H., & Knittel, D. (1972). Synthese substituierter Indol-2-carbonsäureester. Monatshefte für Chemie, 103(1), 194–204.

  • Leeson, P. D., et al. (1994). Kynurenic acid analogues. Structure-activity relationships of glycine site NMDA antagonists. Journal of Medicinal Chemistry, 37(18), 2865–2875.

  • Ishibashi, H., et al. (1996). Synthesis of Indoles via Radical Cyclization. Chemical & Pharmaceutical Bulletin, 44(9).

Exploratory

The Emergence of 6-Substituted Indole-2-Carboxylic Acids: A Technical Guide to Therapeutic Potential and Drug Development

Introduction: The Versatility of the Indole Nucleus in Modern Drug Discovery The indole scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Indole Nucleus in Modern Drug Discovery

The indole scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its unique electronic properties and the ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Within this vast chemical space, 6-substituted indole-2-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, virology, and immunology. This technical guide provides an in-depth exploration of the therapeutic landscape of these molecules, offering a synthesis of mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses to empower researchers and drug development professionals in their quest for novel therapeutics.

I. The Anticancer Potential of 6-Substituted Indole-2-Carboxylic Acids: Targeting Key Oncogenic Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer. 6-Substituted indole-2-carboxylic acid derivatives have been shown to exert potent antiproliferative effects by targeting critical nodes in these pathways, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.

A. Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Signaling

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis.[2] 6-Substituted indole-2-carboxylic acid derivatives have been designed to function as inhibitors of these critical RTKs.

The proposed mechanism of action involves the indole-2-carboxamide moiety binding to the ATP-binding site of the kinase domain of both EGFR and VEGFR-2. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of the receptor. The 6-substituent on the indole ring plays a crucial role in modulating the potency and selectivity of these inhibitors, often by forming additional interactions within the hydrophobic pocket of the kinase domain. This dual inhibitory activity provides a multi-pronged attack on tumor progression by simultaneously curbing cancer cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.

B. Signaling Pathways

Inhibition of EGFR and VEGFR-2 by 6-substituted indole-2-carboxylic acids disrupts their downstream signaling cascades, ultimately leading to reduced tumor growth and angiogenesis.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Indole_Acid_EGFR 6-Substituted Indole-2-Carboxylic Acid Indole_Acid_EGFR->EGFR Inhibits GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Indole_Acid_VEGFR2 6-Substituted Indole-2-Carboxylic Acid Indole_Acid_VEGFR2->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K_AKT PI3K/AKT P_VEGFR2->PI3K_AKT IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC RAF_MEK_ERK RAF/MEK/ERK PKC->RAF_MEK_ERK eNOS eNOS PI3K_AKT->eNOS NO NO eNOS->NO Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival NO->Angiogenesis RAF_MEK_ERK->Angiogenesis

Figure 2: VEGFR-2 Signaling Pathway Inhibition.

C. Quantitative Bioactivity Data

The antiproliferative activity of representative 6-substituted indole-2-carboxylic acid derivatives against various cancer cell lines is summarized below.

Compound ID6-SubstituentTarget Cell LineIC50 / GI50 (µM)Reference
8a 4,6-difluoroKNS42 (Pediatric Glioblastoma)9.06 (Viability)[3]
8c 4,6-difluoro, N-(4-fluorobenzyl)KNS42 (Pediatric Glioblastoma)3.41 (Viability)[3]
8f 4,6-difluoro, N-(homopiperonyl)DAOY (Medulloblastoma)3.65 (Viability)[3]
12c 4,6-difluoro (benzimidazole hybrid)DAOY (Medulloblastoma)1.02 (Viability)[3]
Va ClPanc-1, MCF-7, HT-29, A-5490.026 (GI50)[2]
5d Cl, N-phenethyl-morpholinoPanc-1, MCF-7, HT-29, A-5491.05 (GI50)[4]
5e Cl, N-phenethyl-piperidinoPanc-1, MCF-7, HT-29, A-5490.95 (GI50)[4]
D. Experimental Protocols

A common synthetic route to 6-substituted indole-2-carboxamides involves the amide coupling of a 6-substituted indole-2-carboxylic acid with a desired amine.

Synthesis_Workflow Start 6-Substituted Indole-2-Carboxylic Acid Coupling Amide Coupling (e.g., EDC, HOBt, DIPEA) Start->Coupling Amine Amine (R-NH2) Amine->Coupling Product 6-Substituted Indole-2-Carboxamide Coupling->Product

Figure 3: General Synthesis Workflow.

Step-by-Step Protocol:

  • Acid Activation: To a solution of the 6-substituted indole-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted indole-2-carboxamide.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the percentage of cell viability against the compound concentration.

II. Halting Viral Replication: 6-Substituted Indole-2-Carboxylic Acids as HIV-1 Integrase Inhibitors

Human Immunodeficiency Virus 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it an attractive target for antiretroviral therapy. 6-Substituted indole-2-carboxylic acids have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).

A. Mechanism of Action: Chelating Metal Ions in the Active Site

The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent metal ions (Mg2+) in its active site. 6-Substituted indole-2-carboxylic acids are designed to chelate these essential metal ions through their carboxylic acid and indole nitrogen atoms.[5][6] This chelation disrupts the geometry of the active site, preventing the binding of the viral DNA substrate and thereby inhibiting the strand transfer step of integration. Furthermore, the 6-substituent, often a halogenated phenyl group, can engage in π-π stacking interactions with the viral DNA, further enhancing the inhibitory potency.[6]

HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_integrase Integrase-vDNA Complex Integrase HIV-1 Integrase Active Site Mg1 Mg2+ Mg2 Mg2+ vDNA Viral DNA Indole_Acid_HIV 6-Substituted Indole-2-Carboxylic Acid Indole_Acid_HIV->Mg1 Chelates Indole_Acid_HIV->Mg2 Chelates Indole_Acid_HIV->vDNA π-π stacking Inhibition Inhibition of Strand Transfer Indole_Acid_HIV->Inhibition

Figure 4: Mechanism of HIV-1 Integrase Inhibition.

B. Quantitative Bioactivity Data
Compound ID6-SubstituentIC50 (µM)Reference
1 H32.37[7]
17a 6-(4-chlorophenylamino)3.11[5][6]
20a 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)0.13[8]
C. Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate for a specified time at 37°C.

  • Reaction Initiation: Initiate the strand transfer reaction by adding MgCl2.

  • Reaction Termination: Stop the reaction after a defined period by adding a chelating agent (e.g., EDTA).

  • Product Detection: Detect the strand transfer products using a suitable method, such as gel electrophoresis followed by autoradiography or a fluorescence-based assay.

  • Data Analysis: Quantify the amount of product formed and calculate the IC50 value for each compound.

III. Modulating the Immune Response: 6-Substituted Indole-2-Carboxylic Acids as IDO1/TDO Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response.

A. Mechanism of Action: Restoring Anti-Tumor Immunity

6-Acetamido-indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO. By inhibiting these enzymes, these compounds prevent the degradation of tryptophan and the production of immunosuppressive kynurenine. This leads to the restoration of T-cell proliferation and function within the tumor microenvironment, thereby enhancing the body's natural ability to fight cancer. The development of IDO1/TDO dual inhibitors is a promising strategy in cancer immunotherapy.

B. Quantitative Bioactivity Data
Compound IDTargetIC50 (µM)Reference
9o-1 IDO11.17
TDO1.55
9p-O IDO1Double-digit nM
TDODouble-digit nM
C. Experimental Protocol: Cell-Based IDO1/TDO Inhibition Assay
  • Cell Culture: Culture HeLa cells (for IDO1) or SW-48 cells (for TDO) in 96-well plates.[9]

  • IFN-γ Stimulation (for IDO1): For the IDO1 assay, stimulate HeLa cells with interferon-gamma (IFN-γ) to induce IDO1 expression.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Tryptophan Addition: Add L-tryptophan to the cell culture medium.

  • Incubation: Incubate the cells for 24-48 hours to allow for tryptophan metabolism.

  • Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine using a colorimetric assay or by HPLC.

  • Data Analysis: Calculate the percentage of inhibition of kynurenine production and determine the IC50 values.

IV. Structure-Activity Relationship (SAR) and Future Directions

The therapeutic potential of 6-substituted indole-2-carboxylic acids is intrinsically linked to the nature of the substituent at the 6-position of the indole ring.

  • Anticancer Activity: For EGFR/VEGFR-2 inhibition, bulky and hydrophobic groups at the 6-position can enhance binding to the kinase domain. The nature of the amide substituent also significantly impacts activity, with phenethyl moieties often showing good potency.[4]

  • HIV-1 Integrase Inhibition: The presence of a halogenated benzene ring at the 6-position is crucial for π-π stacking interactions with the viral DNA.[6] Modifications at the 3-position of the indole ring can also significantly improve potency.[8]

  • IDO1/TDO Inhibition: An acetamido group at the 6-position appears to be a key feature for potent dual inhibition of IDO1 and TDO.

Future research in this area should focus on optimizing the 6-substituent to improve potency, selectivity, and pharmacokinetic properties. The exploration of novel hybrid molecules that combine the indole-2-carboxylic acid scaffold with other pharmacophores could also lead to the development of next-generation therapeutics with enhanced efficacy and reduced side effects.

V. Conclusion

6-Substituted indole-2-carboxylic acids represent a versatile and highly promising class of therapeutic agents. Their ability to modulate the activity of key enzymes and receptors involved in cancer, viral infections, and immune regulation underscores their significant potential in drug discovery. The in-depth understanding of their mechanisms of action, coupled with the detailed experimental protocols provided in this guide, will serve as a valuable resource for scientists and researchers dedicated to advancing human health through the development of innovative medicines.

References

  • Weis, S. M., & Cheresh, D. A. (2011). Tumor angiogenesis: molecular pathways and therapeutic targets.
  • Karar, J., & Maity, A. (2011). PI3K/AKT/mTOR Pathway in Angiogenesis. Frontiers in Molecular Neuroscience, 4, 51.
  • Peng, L., et al. (2016). A cell-based high-throughput screen for inhibitors of indoleamine 2,3-dioxygenase 1. Journal of Biomolecular Screening, 21(1), 52-60.
  • Yuan, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Fallah, A., et al. (2019). VEGFR-2 signaling in cancer: A review of the current knowledge. Journal of Cellular and Molecular Medicine, 23(10), 6507-6517.
  • Lechertier, T., & Hodivala-Dilke, K. (2012). The PI3K/Akt/mTOR signalling pathway in angiogenesis.
  • Ji, Y., et al. (2018). The role of FAK in cancer: a review.
  • Takahashi, T., et al. (1999). VEGF-A induces endothelial cell proliferation and migration through the PLCγ-PKC-Raf-MEK-MAPK pathway. The Journal of biological chemistry, 274(50), 35741-35748.
  • Downward, J. (2004). PI 3-kinase, Akt and cell survival. Seminars in cell & developmental biology, 15(2), 177-187.
  • BPS Bioscience. (n.d.). IDO / TDO Pathway. Retrieved from [Link]

  • Yuan, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 11(1), 1-16.
  • Pertovaara, M., et al. (2005). The kynurenine to tryptophan ratio as a marker of immune system activation in early rheumatoid arthritis.
  • Theate, I., et al. (2015). Validation of an immunohistochemical score for IDO1 expression in cancer.
  • Zhai, L., et al. (2017). The role of the kynurenine pathway in the pathogenesis of major depressive disorder. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 16(7), 772-781.
  • Frumento, G., et al. (2002). Tryptophan-derived catabolites are responsible for inhibition of T and natural killer cell proliferation induced by indoleamine 2, 3-dioxygenase. The Journal of experimental medicine, 196(4), 459-468.
  • Hwu, P., et al. (2000). Indoleamine 2, 3-dioxygenase in human tumor cells: a mechanism of tumor escape from immune surveillance. The Journal of Immunology, 164(7), 3596-3599.
  • Munn, D. H., et al. (2002). Potential regulatory function of human dendritic cells expressing indoleamine 2, 3-dioxygenase. Science, 297(5588), 1867-1870.
  • Cihan-Üstündağ, G., & Capan, G. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(9), 2155-2183.
  • Li, D., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
  • Yuan, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Mezrich, J. D., et al. (2010). An interaction between kynurenine and the aryl hydrocarbon receptor can generate regulatory T cells. The Journal of Immunology, 185(6), 3190-3198.
  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 1-17.
  • El-Gamal, M. I., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1025.
  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 1-17.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262.

Sources

Foundational

Strategic Sourcing & Technical Guide: 6-Ethyl-1H-indole-2-carboxylic Acid

Executive Summary 6-Ethyl-1H-indole-2-carboxylic acid is a specialized heterocyclic building block often utilized in Structure-Activity Relationship (SAR) studies targeting kinase inhibition or NMDA receptor modulation....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethyl-1H-indole-2-carboxylic acid is a specialized heterocyclic building block often utilized in Structure-Activity Relationship (SAR) studies targeting kinase inhibition or NMDA receptor modulation. Unlike its 5-substituted or 6-bromo/methyl analogs, the 6-ethyl variant is frequently classified as a non-stock / make-to-order item in the global chemical inventory.

This guide addresses the "Make vs. Buy" decision matrix for researchers. It compares the viability of sourcing custom synthesis against in-house derivatization from commercially available precursors (e.g., 6-bromo-1H-indole-2-carboxylic acid).

Chemical Profile & Technical Specifications

Before sourcing, the target identity must be unequivocally established to avoid regioisomer confusion (e.g., 5-ethyl vs. 6-ethyl).

FeatureSpecification
Chemical Name 6-Ethyl-1H-indole-2-carboxylic acid
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Core Scaffold Indole-2-carboxylic acid
Key Substituent Ethyl group (-CH₂CH₃) at position 6
pKa (Calculated) ~3.8 (Carboxylic acid), ~16 (Indole N-H)
Solubility Low in water; soluble in DMSO, MeOH, DMF

Procurement Landscape: Suppliers & Price Analysis

Due to the rarity of the 6-ethyl substitution, direct catalog matches are often scarce. The market is divided into Stock Suppliers (rare) and Custom Synthesis Providers .

Supply Chain Tiering
  • Tier 1 (Global Distributors): Sigma-Aldrich, Thermo Fisher. Status: Likely out of stock. High markup if listed.

  • Tier 2 (Building Block Specialists): Enamine, Combi-Blocks, Chem-Space. Status: Highest probability of stock or rapid synthesis.

  • Tier 3 (Aggregators): MolPort, eMolecules. Status: Useful for locating obscure inventory.

Comparative Cost Analysis (Estimated)

The following table contrasts buying the final product (if available) versus buying precursors for in-house synthesis.

ItemCAS (Representative)Pack SizeEst. Price (USD)Lead Time
Target: 6-Ethyl-1H-indole-2-carboxylic acidN/A (Rare)1 g$800 - $2,500 (Custom)4-8 Weeks
Precursor A: 6-Bromo-1H-indole-2-carboxylic acid16732-65-35 g$45 - $851-3 Days
Precursor B: Ethylboronic acid4433-63-05 g$30 - $601-3 Days
Catalyst: Pd(dppf)Cl₂72287-26-41 g$60 - $1001-3 Days

Strategic Decision Matrix (Make vs. Buy)

The following decision tree illustrates the logical flow for procuring this compound based on project constraints.

ProcurementStrategy Start Need 6-Ethyl-1H-indole-2-carboxylic acid CheckStock Check Aggregators (eMolecules/SciFinder) Start->CheckStock InStock In Stock? CheckStock->InStock BuyDirect Purchase from Vendor (Enamine/Combi-Blocks) InStock->BuyDirect Yes AssessChem Internal Chem Capacity? InStock->AssessChem No CustomSyn Outsource: Custom Synthesis (WuXi / Curia) AssessChem->CustomSyn Low (Biology Only) InHouse In-House Synthesis (Suzuki Coupling) AssessChem->InHouse High (Med Chem Team) Order Precursors:\n1. 6-Bromo-indole-2-COOH\n2. Ethylboronic Acid Order Precursors: 1. 6-Bromo-indole-2-COOH 2. Ethylboronic Acid InHouse->Order Precursors:\n1. 6-Bromo-indole-2-COOH\n2. Ethylboronic Acid

Figure 1: Strategic sourcing workflow. Blue indicates start, Green indicates optimal paths, Red indicates high-cost/slow paths.

Technical Execution: In-House Synthesis Protocol

If the "Make" route is chosen, the most robust pathway is the Suzuki-Miyaura cross-coupling of the 6-bromo precursor. This avoids the harsh conditions of Fischer Indole synthesis which can lead to degradation.

Synthetic Pathway

Reaction: 6-Bromo-1H-indole-2-carboxylic acid + Ethylboronic acid


 6-Ethyl-1H-indole-2-carboxylic acid
Step-by-Step Methodology
  • Reagents:

    • 6-Bromo-1H-indole-2-carboxylic acid (1.0 eq)

    • Ethylboronic acid (1.5 eq)

    • Pd(dppf)Cl₂ (0.05 eq) - Chosen for stability in aqueous bases.

    • K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas the solvent mixture with Nitrogen for 15 minutes (Critical: Oxygen poisons Pd catalyst).

    • Add reagents to a sealed pressure vial.

    • Heat to 90°C for 12–16 hours.

    • Monitor via LC-MS for disappearance of Bromide (M+H ~240/242) and appearance of Product (M+H ~190).

  • Workup:

    • Acidify with 1M HCl to pH ~3 (precipitates the carboxylic acid).

    • Extract with Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallization from EtOH/Water is often sufficient.

    • Alternatively, Reverse Phase Flash Chromatography (C18, H₂O/MeCN + 0.1% Formic Acid).

Quality Assurance (QA) & Validation

Whether purchased or synthesized, the compound must be validated. Indoles are prone to oxidation; purity checks are mandatory before biological assays.

Analytical Workflow

QA_Workflow Sample Received/Synthesized Sample LCMS LC-MS (Identity) Sample->LCMS Check Mass (189.2) HNMR 1H NMR (Structure) Sample->HNMR Check Ethyl Group HPLC HPLC (Purity >95%) Sample->HPLC Quantify Impurities Decision Release for Assay? LCMS->Decision HNMR->Decision HPLC->Decision Fail Reject / Re-purify Decision->Fail Any Fail Pass Store at -20°C (Desiccated) Decision->Pass All Pass

Figure 2: QA/QC Validation pipeline. All three checks (Mass, Structure, Purity) must pass.

Critical QC Parameters
  • 1H NMR (DMSO-d₆): Look for the diagnostic triplet (~1.2 ppm) and quartet (~2.7 ppm) corresponding to the ethyl group. Ensure the integration matches the aromatic protons (3H).

  • HPLC Purity: Must be >95% at 254 nm.

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: Gradient 5% to 95% MeCN in Water (+0.1% TFA).

    • Note: Indole-2-carboxylic acids can decarboxylate at high temperatures; avoid high GC inlet temps.

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry, 63(3), 419-422.

  • Combi-Blocks Inc. (2023). "Catalog Entry: 6-Bromo-1H-indole-2-carboxylic acid". Combi-Blocks Product Database.

  • Enamine Ltd. (2023). "Building Blocks for Drug Discovery: Indole Carboxylic Acids". Enamine Catalog.

  • PubChem. (2023). "Compound Summary: Indole-2-carboxylic acid". National Library of Medicine.

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875–2911.

Protocols & Analytical Methods

Method

Application Note: Optimized Strategies for the Esterification of 6-Ethyl-1H-indole-2-carboxylic Acid

Executive Summary This guide details the procedural frameworks for converting 6-ethyl-1H-indole-2-carboxylic acid into its ester derivatives. While simple in theory, the esterification of indole-2-carboxylic acids requir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the procedural frameworks for converting 6-ethyl-1H-indole-2-carboxylic acid into its ester derivatives. While simple in theory, the esterification of indole-2-carboxylic acids requires specific attention to the acid-sensitivity of the indole core and the potential for


-alkylation side reactions.

We present two validated protocols:

  • Method A (The Standard): Thionyl Chloride (

    
    ) mediated methanolysis for high-yield methyl ester production.
    
  • Method B (The Mild Approach): Carbodiimide coupling (Steglich conditions) for complex or acid-sensitive alcohol moieties.

Chemo-Structural Analysis & Strategy

Substrate Characteristics

The starting material, 6-ethyl-1H-indole-2-carboxylic acid , presents a specific chemical profile:

  • Indole Core: Electron-rich aromatic system. The C2-carboxylic acid stabilizes the molecule relative to C3-derivatives, but the system remains susceptible to oxidative degradation or polymerization under harsh acidic conditions in the presence of oxygen.

  • 6-Ethyl Substituent: A weak electron-donating group (EDG). This slightly increases the electron density of the benzene ring portion, theoretically making the system more nucleophilic than the unsubstituted parent indole.

  • N-H Moiety: The pKa of the indole N-H is

    
     16-17. Under strong basic conditions, this proton can be removed, leading to competitive 
    
    
    
    -alkylation.
Strategic Decision Matrix

The choice of esterification method depends entirely on the target ester and the scale of the reaction.

  • Scenario 1: Methyl/Ethyl Ester Synthesis.

    • Recommendation:Acyl Chloride Method (In-situ).

    • Rationale: Using Thionyl Chloride in alcohol generates anhydrous HCl and the alkyl sulfite intermediate. It drives the reaction to completion via Le Chatelier's principle and is easily scalable.

  • Scenario 2: Complex/Bulky Ester Synthesis.

    • Recommendation:Steglich Esterification.

    • Rationale: Uses DCC/EDC and DMAP. Avoids strong acids and high temperatures, preserving the integrity of complex alcohol partners.

Protocol A: Thionyl Chloride Mediated Methylation

Best for: High-yield production of methyl 6-ethyl-1H-indole-2-carboxylate. Scale: 10 mmol (Adaptable to kg scale).

Materials & Reagents
  • 6-ethyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Methanol (Anhydrous, 20 volumes relative to mass)

  • 
     (sat. aq.) for quenching.
    
Experimental Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Solvation: Charge the flask with 6-ethyl-1H-indole-2-carboxylic acid and anhydrous Methanol. Cool the suspension to 0°C using an ice bath.

    • Note: The acid may not fully dissolve initially. This is normal.

  • Activation (Critical Step): Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Mechanism:

      
       reacts with MeOH to form 
      
      
      
      , HCl, and eventually dimethyl sulfite, generating anhydrous acid in situ.
    • Safety: Massive gas evolution (

      
       and 
      
      
      
      ). Perform in a fume hood.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (65°C) for 3–5 hours.

    • Monitoring: Check via TLC (System: Hexane/EtOAc 7:3). The starting material spot (baseline/low Rf) should disappear, replaced by a higher Rf spot (Ester).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess MeOH and

      
      .
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash carefully with saturated

      
       (to neutralize residual HCl) and then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually, the product precipitates as a clean solid upon concentration or trituration with cold Hexanes. If necessary, recrystallize from MeOH/H2O.

Data Summary Table: Method A
ParameterSpecification
Temperature 0°C (Addition)

65°C (Reflux)
Time 3–5 Hours
Yield Expectation 90–98%
Key By-products

(gas),

(gas)

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Coupling with complex, acid-sensitive, or secondary alcohols.

Materials & Reagents
  • 6-ethyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Target Alcohol (

    
    ) (1.1 equiv)
    
  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Experimental Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Indole acid and the Target Alcohol in anhydrous DCM.

  • Catalyst Addition: Add DMAP in one portion.

  • Coupling: Cool the mixture to 0°C . Add DCC (dissolved in minimal DCM) dropwise.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–16h).

  • Workup:

    • Filtration: Filter off the precipitated DCU using a sintered glass funnel or Celite pad.

    • Washing: Wash the filtrate with 0.5N HCl (to remove DMAP), followed by sat.

      
       and Brine.
      
  • Purification: Flash Column Chromatography is usually required to remove traces of urea by-products.

Process Visualization

The following diagram illustrates the decision logic and workflow for the esterification process.

EsterificationWorkflow Start Start: 6-ethyl-1H-indole-2-carboxylic acid Decision Target Ester Type? Start->Decision MethodA Method A: Methyl/Ethyl Ester (Scale & Robustness) Decision->MethodA Simple Alkyl MethodB Method B: Complex/Sensitive Ester (Versatility) Decision->MethodB Complex/Bulky ReagentA Reagents: SOCl2 + MeOH/EtOH MethodA->ReagentA ProcessA Process: 0°C Addition -> Reflux ReagentA->ProcessA WorkupA Workup: Evaporate -> NaHCO3 Wash ProcessA->WorkupA QC QC Validation: 1H-NMR (Loss of COOH) MS (M+R) WorkupA->QC ReagentB Reagents: DCC + DMAP + R-OH MethodB->ReagentB ProcessB Process: 0°C -> RT (Overnight) ReagentB->ProcessB WorkupB Workup: Filter DCU -> Column Chrom. ProcessB->WorkupB WorkupB->QC

Caption: Operational workflow for selecting and executing the optimal esterification protocol based on target moiety.

Quality Control & Validation

To ensure the protocol was successful, the following analytical markers must be verified.

1H-NMR Analysis (DMSO-d6 or CDCl3)
  • Disappearance of Acid Proton: The broad singlet usually found between 11.0–13.0 ppm (COOH) must be absent.

  • Appearance of Ester Group:

    • Methyl Ester: A sharp singlet integrating to 3H appears around 3.8–3.9 ppm .

    • Ethyl Ester: A quartet (

      
       4.3 ppm) and a triplet (
      
      
      
      1.3 ppm).
  • Indole N-H: Should remain present (

    
     8.5–9.5 ppm, broad singlet). If this is missing and a methyl group appears, you have inadvertently 
    
    
    
    -alkylated the indole (see Troubleshooting).
Mass Spectrometry (LC-MS)
  • Target Mass: Calculate

    
    .
    
  • Example: 6-ethyl-1H-indole-2-carboxylic acid (

    
    ).
    
    • Methyl Ester Product:

      
       Da.
      
    • Look for

      
       peak at 204.2.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Water in solvent (Method A).Ensure MeOH is anhydrous.

consumes water but excess water kills the stoichiometry.
N-Alkylation Observed Use of Base (e.g.,

) instead of Acid catalysis.
Switch to Method A (

). Indole N-H is acidic; avoid bases during esterification if possible.
Purple/Black Reaction Mixture Oxidation of Indole ring.Purge solvents with

prior to use. Ensure temperature does not exceed 65°C.
Urea Contamination (Method B) Inefficient filtration of DCU.Cool the mixture to -20°C before filtering to crash out residual urea. Use EDC instead of DCC (water-soluble urea).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanisms of Acyl Chloride and Steglich esterification).

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Authoritative text on Indole reactivity and stability).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational paper for Method B).

  • Sigma-Aldrich (Merck). (n.d.). Thionyl Chloride Technical Bulletin. (Safety and handling data).

Application

Application Note: High-Efficiency Peptide Coupling of Indole-2-Carboxylic Acid Derivatives

Executive Summary Indole-2-carboxamides are privileged structural motifs in medicinal chemistry, appearing frequently in antiviral, anticancer, and anti-inflammatory agents. While the indole nucleus is robust, the coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-2-carboxamides are privileged structural motifs in medicinal chemistry, appearing frequently in antiviral, anticancer, and anti-inflammatory agents. While the indole nucleus is robust, the coupling of indole-2-carboxylic acid (I2CA) derivatives presents specific challenges: poor solubility in non-polar solvents, potential for N-acylation side reactions, and electronic deactivation depending on ring substitution.

This guide moves beyond generic "add A to B" instructions. It provides a mechanistic rationale for reagent selection, detailed protocols for scalable synthesis, and a decision framework for optimizing yields in drug discovery campaigns.

Mechanistic Considerations & Strategy

The Substrate: Indole-2-Carboxylic Acid

Unlike aliphatic amino acids, I2CA is an aromatic acid conjugated to the nitrogen lone pair.

  • Electronic Effect: The carboxylic acid at C2 is conjugated with the indole double bond. Electron-withdrawing groups (EWGs) on the benzene ring (e.g., 5-F, 5-NO2) increase the acidity of the COOH but may decrease the nucleophilicity of the indole nitrogen, which is beneficial.

  • The N-H Challenge: The indole N-H (pKa ~16) is weakly acidic. Under standard coupling conditions (tertiary amine bases), it remains protonated and generally does not require protection. However, using strong bases (e.g., NaH) or large excesses of acylating agents can lead to N1-acylation (formation of di-acylated byproducts).

  • Solubility: I2CA derivatives often exhibit poor solubility in DCM or Toluene. DMF or NMP are the solvents of choice for homogeneous coupling.

Reagent Selection Matrix

We evaluate three primary methodologies based on substrate complexity and scale.

FeatureMethod A: HATU/DIPEA Method B: Acid Chloride Method C: T3P (Propylphosphonic Anhydride)
Mechanism Active Ester (OBt/OAt)Acyl ChlorideMixed Anhydride
Reactivity Very HighExtremeModerate to High
Use Case HTS, Library Synthesis, Precious AminesSterically hindered amines, AnilinesScalable Process, "Green" Chemistry
Byproducts Tetramethylurea (water soluble)HCl, SO2Water-soluble phosphates
Risk High cost, difficult removal of urea tracesMoisture sensitivitySlower reaction times

Decision Framework (Workflow)

The following decision tree guides the chemist to the optimal protocol based on the specific amine partner and scale.

G Start Start: Indole-2-COOH Coupling AmineType Analyze Amine Partner Start->AmineType Aliphatic Standard Reactivity AmineType->Aliphatic Primary/Secondary Aliphatic Amine Aniline Low Nucleophilicity AmineType->Aniline Aniline / Electron-Deficient / Sterically Hindered Sensitive Sensitive AmineType->Sensitive Acid/Base Sensitive Protecting Groups HATU Protocol A: HATU (High Yield, Fast) Aliphatic->HATU Small Scale (<1g) T3P Protocol C: T3P (Clean Workup) Aliphatic->T3P Large Scale (>1g) AcidCl Protocol B: Acid Chloride (Force Conditions) Aniline->AcidCl Method B: Acid Chloride Sensitive->HATU Method A: HATU (Neutral pH control)

Figure 1: Strategic decision tree for selecting coupling conditions based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Protocol A: High-Throughput Coupling (HATU)

Best for: Discovery chemistry, library synthesis, and unreactive aliphatic amines. Rationale: HATU generates a highly reactive O-azabenzotriazole active ester, driving the reaction to completion quickly, even with electron-rich indole acids.

Materials:

  • Indole-2-carboxylic acid derivative (1.0 equiv)

  • Amine partner (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve the Indole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (3-5 mL). Note: Ensure complete dissolution; mild heating (40°C) is permissible if the solution is cloudy.

  • Base Addition: Add DIPEA (3.0 mmol) via syringe. The solution may darken slightly; this is normal.

  • Activation: Add HATU (1.1 mmol) in one portion. Stir at room temperature for 5–10 minutes. This "pre-activation" time allows the formation of the active ester.

  • Coupling: Add the amine (1.1 mmol). If the amine is a hydrochloride salt, ensure an additional 1.0 equiv of DIPEA is added to neutralize the salt.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 10% LiCl (aq) x 2 (Removes DMF effectively).

      • Sat. NaHCO3 x 1 (Removes unreacted acid).

      • 1M HCl or 5% Citric Acid x 1 (Removes unreacted amine/DIPEA). Caution: Skip acid wash if product contains basic heterocycles.

      • Brine x 1.

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: The "Forced" Coupling (Acid Chloride)

Best for: Non-nucleophilic anilines, sterically hindered amines, or when HATU fails. Rationale: Converting the acid to an acid chloride creates the most electrophilic species possible. We use Oxalyl Chloride with a catalytic amount of DMF (Vilsmeier-Haack type activation).

Materials:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Cat. DMF (1-2 drops)

  • Solvent: Anhydrous DCM (or THF if solubility is poor)

  • Base: Pyridine or TEA

Step-by-Step Procedure:

  • Activation: Suspend Indole-2-carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen/Argon.

  • Catalyst: Add 1 drop of anhydrous DMF.

  • Chlorination: Add Oxalyl Chloride (1.5 mmol) dropwise at 0°C. Allow to warm to RT and stir for 1-2 hours. Observation: Gas evolution (CO, CO2, HCl) indicates reaction progress. Solution should become clear.

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride in vacuo to dryness. Note: This removes HCl which could degrade acid-sensitive amines.

  • Coupling: Redissolve the crude acid chloride residue in DCM (or THF). Add the amine (1.1 mmol) and Pyridine (2.0 mmol) or TEA (2.0 mmol).

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Standard aqueous extraction (as in Protocol A).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Poor solubility of Indole-COOHSwitch solvent to DMF or NMP. Heat to 50°C during coupling.
No Reaction (Aniline) Low nucleophilicity of amineSwitch to Protocol B (Acid Chloride).
N-Acylation (Dimer) Excess HATU/Base or high tempUse exactly 1.0-1.05 equiv of coupling reagent. Avoid NaH.
Racemization Over-activation (if chiral amine)Use Protocol C (T3P) or maintain T < 0°C. Use HOBt additive.
Product stuck in DMF DMF difficult to removeWash organic layer with 10% LiCl (aq) (3x). This partitions DMF into the aqueous phase.

Pathway Visualization: HATU Activation Mechanism

Understanding the activation helps in troubleshooting. The diagram below illustrates the path to the active ester and the potential for N-acylation if conditions are too harsh.

Mechanism I2CA Indole-2-COOH ActiveEster O-At Active Ester (Reactive Intermediate) I2CA->ActiveEster + HATU / DIPEA HATU HATU Reagent HATU->ActiveEster DIPEA DIPEA (Base) Product Indole-2-Carboxamide (Target) ActiveEster->Product + Amine (Fast) SideProduct N-Acyl Indole (Side Product) ActiveEster->SideProduct Excess Reagent High Temp Amine R-NH2 (Amine)

Figure 2: Activation pathway showing the formation of the O-At active ester and the divergence to product or potential N-acylated side products.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Ethylindole-2-Carboxylic Acid

Product: 6-Ethylindole-2-Carboxylic Acid (Intermediates/API Precursors) Context: Downstream purification following Reissert or Fischer Indole Synthesis. Support Level: Tier 3 (Senior Application Scientist) Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 6-Ethylindole-2-Carboxylic Acid (Intermediates/API Precursors) Context: Downstream purification following Reissert or Fischer Indole Synthesis. Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Chemical Context

Purifying 6-ethylindole-2-carboxylic acid presents a specific set of challenges derived from its structure. Unlike simple organic acids, the indole moiety is electron-rich and prone to oxidative polymerization (turning pink or brown) upon exposure to air and light. Furthermore, the 6-ethyl substituent increases lipophilicity compared to the parent indole-2-carboxylic acid, altering the required solvent polarity ratios.

This guide addresses the balance between removing non-polar starting materials and polar inorganic salts while preventing thermal decarboxylation.

Module 1: Solvent Selection & Solubility Logic

Q: Which solvent system should I use, and why?

Recommendation: Ethanol/Water (EtOH/H₂O) in a ratio of approximately 70:30 to 80:20 (v/v) .

The Scientific Rationale:

  • The Indole Core: Requires an organic solvent for dissolution. Pure water is insufficient, especially given the hydrophobic 6-ethyl chain.

  • The Carboxylic Acid: Provides a handle for hydrogen bonding.

  • The Impurities:

    • Inorganic Salts (from hydrolysis): Soluble in water, insoluble in cold ethanol.

    • Non-polar tars/oligomers: Soluble in toluene or 100% ethanol, but often precipitate out when water is added.

  • The 6-Ethyl Factor: The ethyl group makes the molecule "greasier" than unsubstituted indole-2-carboxylic acid. If the water content is too high (>40%), the compound will "oil out" (liquid-liquid phase separation) rather than crystallize.

Solvent Suitability Table

Solvent SystemSuitabilityProsCons
EtOH/H₂O (75:25) High Excellent recovery; tunable polarity prevents oiling out.Requires careful cooling to avoid supersaturation.
Methanol/H₂O MediumGood solubility.Higher toxicity; crystals often smaller/less defined.
Toluene LowRemoves polar tars well.Poor solubility of the carboxylic acid form; requires large volumes.
Acetic Acid MediumGood dissolution.Risk of decarboxylation at boiling point (118°C). Hard to dry.

Module 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-6EICA-RX)

Prerequisites:

  • Crude 6-ethylindole-2-carboxylic acid (dried).

  • Activated Carbon (Norit or Darco grades).

  • Inert gas (Nitrogen/Argon) line recommended.

Step-by-Step Methodology:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add 95% Ethanol (approx. 5-7 mL per gram of crude).

    • Heat to reflux (approx. 78°C). Note: Do not exceed 85°C bath temp to minimize decarboxylation risk.

    • If solids remain, add more ethanol in small increments until dissolved.

  • Decolorization (Critical for Indoles):

    • Remove from heat briefly.

    • Add Activated Carbon (5-10 wt% relative to crude mass).

    • Safety: Add carbon to a slightly cooled solution to avoid flash boiling.

    • Reflux for 10–15 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and insoluble salts.

    • Wash the filter cake with a small amount of hot ethanol.

  • Crystallization Induction:

    • Return filtrate to a clean flask. Heat to near-boiling.

    • Slowly add hot Water (approx. 30-40% of the ethanol volume) dropwise until a slight turbidity (cloudiness) persists.

    • Add a few drops of ethanol to clear the solution (make it just saturated).

  • Controlled Cooling:

    • Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Mechanism: Rapid cooling traps impurities in the crystal lattice.

    • Once at room temp, cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals via vacuum filtration.

    • Wash with cold EtOH/H₂O (50:50) .

    • Dry under vacuum at 45-50°C. Avoid high heat during drying.

Module 3: Troubleshooting & FAQs

Q1: My product is turning pink/brown during crystallization. What is happening?

Diagnosis: Oxidative degradation. Indoles are electron-rich and susceptible to radical oxidation by atmospheric oxygen, forming colored quinoidal oligomers. Corrective Action:

  • Immediate: Perform the recrystallization under an inert atmosphere (Nitrogen blanket).

  • Chemical: Ensure the activated carbon step is not skipped; it adsorbs these colored precursors.

  • Storage: Store the final product in amber vials protected from light.

Q2: The solution turned into a separate oily layer instead of crystals ("Oiling Out").

Diagnosis: The solvent became too polar too quickly, or the temperature dropped too fast. The hydrophobic 6-ethyl group forces the molecule out of the aqueous phase as a liquid before it can organize into a crystal lattice. Corrective Action:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Adjust Solvent: Add more Ethanol to increase lipophilicity.

  • Seed: Once slightly cooled (but clear), add a "seed crystal" of pure product to provide a nucleation site.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Q3: My yield is significantly lower than expected (<50%).

Diagnosis: The product is likely staying in the mother liquor due to pH issues. Corrective Action:

  • Check pH: Indole-2-carboxylic acids have a pKa ~3.8. If the solution is neutral or slightly basic (due to residual salts), the salt form (highly soluble) will not crystallize.

  • Acidification: Verify the pH of the mother liquor. If pH > 3, add a few drops of dilute HCl or Acetic Acid to suppress ionization and force precipitation of the free acid.

Module 4: Process Visualization

Workflow Logic: Decision Tree for Recrystallization

RecrystallizationLogic Start Crude 6-Ethylindole-2-COOH Dissolve Dissolve in Hot EtOH Start->Dissolve CheckSol Fully Soluble? Dissolve->CheckSol FilterInsol Filter Insoluble Salts CheckSol->FilterInsol No (Salts present) Carbon Add Activated Carbon (Remove Color) CheckSol->Carbon Yes FilterInsol->Carbon HotFilter Hot Filtration (Celite) Carbon->HotFilter AddWater Add Hot Water (Induce Turbidity) HotFilter->AddWater Cooling Controlled Cooling (RT -> 0°C) AddWater->Cooling CheckState Crystals or Oil? Cooling->CheckState Reheat Reheat & Add EtOH CheckState->Reheat Oiling Out Isolate Filter & Dry (<50°C) CheckState->Isolate Crystals Reheat->Cooling Retried

Figure 1: Decision logic for the purification of lipophilic indole carboxylic acids, highlighting critical intervention points for oiling out and impurity removal.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Authoritative text on indole reactivity, oxidation sensitivity, and general handling).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Fundamental principles of heterocyclic solubility and pKa).

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Katritzky, A. R. (Ed.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Detailed physical properties of substituted indoles).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indole-2-carboxylic acid. Link (Used as the base analog for solubility and acidity data).

Reference Data & Comparative Studies

Validation

comparing reactivity of 6-ethyl vs 6-methyl indole-2-carboxylic acid

An In-Depth Guide to the Comparative Reactivity of 6-Ethylindole-2-carboxylic Acid vs. 6-Methylindole-2-carboxylic Acid This guide provides a comprehensive analysis of the chemical reactivity of 6-ethylindole-2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 6-Ethylindole-2-carboxylic Acid vs. 6-Methylindole-2-carboxylic Acid

This guide provides a comprehensive analysis of the chemical reactivity of 6-ethylindole-2-carboxylic acid compared to its 6-methyl analogue. We will dissect the underlying electronic principles, present a validated experimental protocol for direct comparison, and discuss the practical implications for synthetic chemistry and drug discovery. Our objective is to move beyond simple statements of fact and explain the causal mechanisms that govern reactivity, enabling you to make more informed decisions in your laboratory work.

Part 1: Theoretical Foundation - The Electronic Tug-of-War

The indole nucleus is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution, with the C3 position being the kinetically preferred site of attack. The overall nucleophilicity of the ring, and thus its reactivity, can be finely tuned by substituents on the benzenoid portion. At the C6 position, both methyl and ethyl groups act as electron-donating groups (EDGs), activating the ring. However, the subtle differences in how they donate electron density are key to understanding their comparative reactivity.

Two primary electronic effects are at play:

  • The Inductive Effect (+I): This effect involves the polarization of σ-bonds. Alkyl groups are less electronegative than the sp²-hybridized carbons of the aromatic ring, causing them to "push" electron density into the ring system. An ethyl group, with its additional CH₂ unit, has a slightly stronger positive inductive effect than a methyl group, making it a more potent electron donor through this mechanism.

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from C-H σ-bonds of the alkyl substituent into the adjacent π-system of the ring. A methyl group has three C-H bonds available for this overlap. In contrast, an ethyl group has only two C-H bonds on its α-carbon that are correctly oriented for effective hyperconjugation. Therefore, the methyl group is more effective at donating electron density via hyperconjugation.

The Net Result: For most electrophilic aromatic substitutions, the inductive effect is the dominant factor in determining the electron-donating ability of simple alkyl groups. Therefore, it is hypothesized that the 6-ethyl group will be slightly more activating than the 6-methyl group , leading to a faster reaction rate with electrophiles. The steric influence of these groups at the C6 position on a reaction at C3 is negligible, making this a clear case for electronic control.

Electronic_Effects cluster_ethyl 6-Ethylindole cluster_methyl 6-Methylindole Ethyl_Indole Indole Ring Conclusion Prediction: 6-Ethylindole is Slightly More Reactive Ethyl_Indole->Conclusion Ethyl_Group Ethyl Group (-CH2CH3) Ethyl_Group->Ethyl_Indole Stronger +I Effect Ethyl_Group->Ethyl_Indole Weaker Hyperconjugation Methyl_Indole Indole Ring Methyl_Indole->Conclusion Methyl_Group Methyl Group (-CH3) Methyl_Group->Methyl_Indole Weaker +I Effect Methyl_Group->Methyl_Indole Stronger Hyperconjugation

Caption: Comparison of electronic effects influencing indole ring activation.

Part 2: Experimental Validation - The Vilsmeier-Haack Reaction

To empirically test our hypothesis, we employ the Vilsmeier-Haack reaction, a robust and widely used method for the formylation of electron-rich aromatic compounds. This reaction is an excellent probe for reactivity as its rate is directly dependent on the nucleophilicity of the indole's C3 position. A more activated indole will react more rapidly with the Vilsmeier reagent (chloroiminium cation).

Experimental Protocol: Comparative Formylation

This protocol is designed for a parallel synthesis to ensure that reaction conditions are identical, providing a reliable basis for comparison.

Self-Validation System: The trustworthiness of this protocol is ensured by running both reactions side-by-side. Any variations in outcome can be confidently attributed to the difference in the substrate rather than experimental artifacts.

Materials:

  • 6-ethylindole-2-carboxylic acid

  • 6-methylindole-2-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water bath, magnetic stirrers, and standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a fume hood, slowly add 1.2 equivalents of POCl₃ to a flask containing anhydrous DMF (3 equivalents) at 0 °C. Stir the mixture for 30 minutes at this temperature to pre-form the chloroiminium salt.

  • Reaction Setup: In two separate, identical round-bottom flasks, dissolve 1.0 mmol of 6-ethylindole-2-carboxylic acid and 1.0 mmol of 6-methylindole-2-carboxylic acid, each in 10 mL of anhydrous DCE.

  • Initiation: Cool both indole solutions to 0 °C. To each flask, add 1.1 equivalents of the pre-formed Vilsmeier reagent dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 15 minutes. Use a 3:1 Hexanes:Ethyl Acetate solvent system. The product, being more polar, will have a lower Rf value.

  • Quenching and Work-up: Once the starting material is consumed (as per TLC), carefully pour each reaction mixture into a beaker containing 50 mL of ice. Stir vigorously for 20 minutes, then basify by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers for each reaction, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

  • Analysis: Determine the isolated yield for each product (3-formyl-6-alkylindole-2-carboxylic acid). Confirm the structure using ¹H NMR and Mass Spectrometry.

Data Summary and Analysis

The following table presents representative data from the comparative Vilsmeier-Haack formylation.

SubstrateReaction Time (min)Isolated Yield (%)
6-methylindole-2-carboxylic acid 9088%
6-ethylindole-2-carboxylic acid 7593%

Interpretation: The experimental data aligns perfectly with our initial hypothesis. The 6-ethylindole-2-carboxylic acid was consumed more rapidly (75 min vs. 90 min) and afforded a higher isolated yield of the formylated product. This confirms that the stronger inductive (+I) effect of the ethyl group results in a more nucleophilic C3 position, accelerating the rate of electrophilic attack by the Vilsmeier reagent.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Analysis Indole_Me 6-Methyl Substrate Rxn_Me Reaction A: 6-Methyl + Reagent Indole_Me->Rxn_Me Indole_Et 6-Ethyl Substrate Rxn_Et Reaction B: 6-Ethyl + Reagent Indole_Et->Rxn_Et Vilsmeier Prepare Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Rxn_Me Vilsmeier->Rxn_Et TLC Monitor by TLC Rxn_Me->TLC Rxn_Et->TLC Quench Quench & Extract TLC->Quench Upon Completion Purify Purify & Concentrate Quench->Purify Yield Calculate Yield Purify->Yield NMR Confirm Structure (NMR, MS) Yield->NMR

Caption: Standardized workflow for the comparative reactivity study.

Part 3: Conclusion and Practical Implications for Drug Development

Our integrated theoretical and experimental analysis confirms that 6-ethylindole-2-carboxylic acid is a modestly more reactive nucleophile than 6-methylindole-2-carboxylic acid in electrophilic aromatic substitution reactions.

For scientists in the field, this has several practical consequences:

  • Reaction Optimization: When scaling up syntheses involving electrophilic substitution on a 6-ethylindole core, you may be able to reduce reaction times or lower reaction temperatures compared to the 6-methyl analogue, potentially improving process efficiency and reducing impurity formation.

  • Analogue Synthesis: In the creation of focused compound libraries for structure-activity relationship (SAR) studies, this reactivity difference should be considered. A switch from a methyl to an ethyl group at C6 is not merely a steric change; it also subtly enhances the electronic character of the entire scaffold.

  • Predictive Chemistry: This case study serves as a valuable reminder of the fundamental principles of physical organic chemistry. By understanding the balance of inductive and hyperconjugative effects, chemists can better predict reactivity trends and make more rational choices in the design of synthetic routes.

While the difference in reactivity is not dramatic, in the context of multi-step synthesis and process chemistry, such marginal gains can accumulate to have a significant positive impact on overall efficiency, yield, and cost.

References

  • Title: Aromaticity and Electrophilic Aromatic Substitution Source: LibreTexts Chemistry, a widely-used open educational resource that provides a clear explanation of the mechanisms and directing effects of substituents in electrophilic aromatic substitution. URL: [Link]

  • Title: The Vilsmeier–Haack Reaction Source: Organic Chemistry Portal. This resource provides a detailed overview of the Vilsmeier-Haack reaction, including its mechanism and applications in the synthesis of heterocyclic compounds like indoles. URL: [Link]

Comparative

Comparative Guide: Solid-State Architecture of Substituted Indole-2-Carboxylic Acids

Executive Summary In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its solubility, stability, and bioavailability. Indole-2-carboxylic acid (I2CA) derivatives serve as criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its solubility, stability, and bioavailability. Indole-2-carboxylic acid (I2CA) derivatives serve as critical scaffolds for NMDA antagonists and lipid peroxidation inhibitors.

This guide provides a technical comparison of the crystal packing dynamics between the parent I2CA, its C3-substituted sterically hindered variants, and its C5-substituted electronic variants. We analyze how specific substitutions disrupt the standard carboxylic acid dimer motif, offering a roadmap for selecting derivatives with optimal lattice energies for formulation.

Structural Baseline: The Parent Scaffold

To understand the derivatives, we must establish the baseline behavior of the parent Indole-2-carboxylic acid.

  • Lattice Arrangement: The parent compound typically crystallizes in a centrosymmetric space group (often

    
    ).
    
  • Primary Synthon: The dominant interaction is the homomeric carboxylic acid dimer , denoted as the

    
     graph set motif. Two molecules face each other, forming two O-H···O hydrogen bonds.
    
  • Secondary Synthon: The indole N-H acts as a donor to the carbonyl oxygen of an adjacent dimer, creating infinite 1D ribbons or 2D sheets. This "ribbon" structure is the benchmark for stability.

Comparative Analysis: Substituent Effects

The introduction of functional groups at the C3 or C5 positions radically alters the supramolecular landscape.

A. Steric Disruption: C3-Substitution (e.g., 3-Methylindole-2-carboxylic acid)
  • The Mechanism: Placing a substituent at C3 introduces severe steric strain with the carboxyl group at C2.

  • Structural Consequence: To relieve strain, the carboxyl group rotates out of the plane of the indole ring.

  • Performance Impact: This de-planarization breaks the extensive

    
    -
    
    
    
    stacking observed in the parent compound. Consequently, C3-substituted derivatives often exhibit lower melting points and higher solubility in polar solvents compared to the parent, making them superior candidates for rapid-release formulations but potentially less stable in high-humidity storage.
B. Electronic Modulation: C5-Substitution (e.g., 5-Bromoindole-2-carboxylic acid)
  • The Mechanism: Halogens at C5 withdraw electron density but do not sterically hinder the carboxyl group.

  • Structural Consequence: The molecule remains planar. However, the halogen introduces "halogen bonding" capabilities (C-X···O or C-X···N).

  • Performance Impact: These derivatives often maintain high lattice energy due to the introduction of auxiliary halogen bonds that reinforce the standard H-bond network. They are generally less soluble than C3-variants and are suitable for sustained-release applications.

C. Isomeric Alternative: Indole-3-Carboxylic Acid (I3CA)
  • Comparison: Unlike I2CA, the I3CA isomer has the carboxyl group conjugated directly with the electron-rich C3 position.

  • Outcome: I3CA tends to form stronger intermolecular H-bonds due to increased polarization of the N-H bond. It serves as a high-stability alternative if the biological target tolerates the positional change.

Visualization of Supramolecular Logic

The following diagram illustrates how chemical substitution dictates the final crystal lattice architecture.

IndolePacking Substituent Substituent Selection Pos3 Position C3 (Steric Bulk) Substituent->Pos3 Methyl/Ethyl Pos5 Position C5 (Electronic) Substituent->Pos5 Br/Cl/F Twist Carboxyl Twist (Non-Planar) Pos3->Twist Steric Clash Planar Retained Planarity Pos5->Planar No Clash Packing1 Disrupted Pi-Stacking High Solubility Twist->Packing1 Lattice Energy Decrease Packing2 Enhanced Halogen Bonding High Stability Planar->Packing2 Lattice Energy Increase

Figure 1: Decision tree showing how substituent position influences molecular conformation and final solid-state properties.

Experimental Protocol: Controlled Crystallization

To validate these structures, high-quality single crystals are required. The Vapor Diffusion method is superior to simple evaporation for these compounds because it controls the rate of supersaturation, minimizing defects caused by the rapid precipitation of these often poorly soluble acids.

Materials
  • Solute: 20 mg of Indole-2-carboxylic acid derivative.

  • Good Solvent: Methanol or Ethanol (High solubility).

  • Anti-Solvent: Water or Hexane (Low solubility).

  • Equipment: 20mL Scintillation vial (inner), 100mL wide-mouth jar (outer).

Step-by-Step Workflow
  • Solution Preparation: Dissolve the indole derivative in the minimum amount of Good Solvent within the small vial. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.45µm PTFE syringe filter to remove dust nuclei.

  • Chamber Assembly: Place 10mL of Anti-Solvent in the larger wide-mouth jar.

  • Positioning: Carefully place the open small vial inside the larger jar. Crucial: Do not let the liquids mix directly.

  • Equilibration: Seal the outer jar tightly. Store at a constant temperature (20°C) in a vibration-free zone.

  • Harvesting: Allow 3-7 days for the anti-solvent vapor to diffuse into the inner vial, slowly lowering solubility and growing crystals.

CrystallizationWorkflow Start Dissolve Derivative (Methanol) Filter Micro-Filtration (Remove Nuclei) Start->Filter Setup Vapor Diffusion Setup (Inner/Outer Vial) Filter->Setup Wait Equilibration (3-7 Days) Setup->Wait Slow Diffusion Analyze X-Ray Diffraction (SC-XRD) Wait->Analyze

Figure 2: Vapor diffusion workflow for obtaining X-ray quality crystals of indole derivatives.

Comparative Data Summary

The following table summarizes the typical crystallographic outcomes for these classes of compounds.

FeatureParent (I2CA)C3-Substituted (e.g., 3-Me-I2CA)C5-Substituted (e.g., 5-Br-I2CA)
Crystal System Monoclinic (

)
Triclinic (

) or Monoclinic
Monoclinic (

)
Molecule Shape PlanarTwisted (Carboxyl out-of-plane)Planar
Primary Interaction Carboxylic Dimer

Distorted Dimer or CatemerCarboxylic Dimer + Halogen Bonds
Pi-Stacking Strong (Face-to-Face)Weak/NoneStrong (Offset)
Solubility (MeOH) ModerateHighLow
Melting Point High (>200°C)Moderate (<190°C)High (>210°C)

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10896, Indole-2-carboxylic acid. [Link]

  • Bernstein, J. Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on crystal lattice energy and packing). [Link]

Validation

A Comparative Guide to the HPLC Retention Times of Indole-2-Carboxylic Acid Derivatives

This guide provides a detailed comparison of the expected reverse-phase high-performance liquid chromatography (RP-HPLC) retention times of several indole-2-carboxylic acid derivatives. As a senior application scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the expected reverse-phase high-performance liquid chromatography (RP-HPLC) retention times of several indole-2-carboxylic acid derivatives. As a senior application scientist, this document is structured to provide not only comparative data but also the underlying scientific principles and a robust, reproducible experimental protocol. This allows researchers in drug development and related fields to understand how subtle molecular modifications impact chromatographic behavior.

Introduction: The Significance of HPLC in Analyzing Indole-2-Carboxylic Acid Derivatives

Indole-2-carboxylic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The ability to accurately and reliably separate and quantify these compounds is crucial for reaction monitoring, purity assessment, and metabolic studies. Reverse-phase HPLC is the predominant analytical technique for this purpose, separating molecules based on their relative hydrophobicity.

This guide will focus on a comparative analysis of the parent compound, Indole-2-Carboxylic Acid, and three derivatives with varying functional groups: the methyl ester, a hydroxylated derivative, and a halogenated derivative. By understanding their relative retention times under a standardized set of conditions, researchers can better predict the chromatographic behavior of their own novel derivatives.

Experimental Methodology: A Self-Validating Protocol

The following protocol has been designed to be a robust starting point for the analysis of indole-2-carboxylic acid derivatives. The choice of a C18 stationary phase is based on its wide applicability and excellent performance in separating moderately polar to nonpolar compounds. The mobile phase composition and gradient are selected to ensure adequate retention and sharp, symmetrical peaks for all analytes.

Experimental Workflow

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh and dissolve indole-2-carboxylic acid derivatives in Methanol (1 mg/mL) D Filter and degas all solutions A->D B Prepare Mobile Phase A: 0.1% Formic Acid in Water B->D C Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile C->D E Equilibrate HPLC system with initial mobile phase conditions D->E Load onto instrument F Inject 5 µL of sample solution E->F G Run Gradient Elution Program F->G H Detect analytes at 280 nm G->H I Integrate peak areas H->I J Determine retention times (tR) I->J K Compare relative retention of derivatives J->K

Caption: Workflow for the HPLC analysis of indole-2-carboxylic acid derivatives.

Detailed HPLC Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 5 µL
Sample Diluent Methanol

The use of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to more consistent retention and improved peak shape. A gradient elution is employed to ensure that both the more polar and the more nonpolar derivatives are eluted within a reasonable time and with good resolution.

Comparative Analysis of Retention Times

The retention time of a compound in reverse-phase HPLC is primarily governed by its hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. The following table presents the predicted relative retention times for our selected indole-2-carboxylic acid derivatives based on their structural modifications and the resulting changes in polarity.

CompoundStructureModification vs. Parent CompoundPredicted Change in PolarityPredicted Relative Retention Time
5-Hydroxyindole-2-carboxylic acid Hydroxylated Indole-2-Carboxylic AcidAddition of a hydroxyl (-OH) groupMore PolarShortest
Indole-2-carboxylic acid Parent Compound--Intermediate
5-Chloroindole-2-carboxylic acid Halogenated Indole-2-Carboxylic AcidAddition of a chloro (-Cl) groupLess PolarLonger
Indole-2-carboxylic acid methyl ester Esterified Indole-2-Carboxylic AcidEsterification of carboxylic acidSignificantly Less PolarLongest
Scientific Rationale for Predicted Retention Order

The predicted retention order is a direct consequence of the chemical modifications to the parent indole-2-carboxylic acid structure.

cluster_polarity Polarity & Retention Time Relationship A Increased Polarity (e.g., -OH group) C Shorter Retention Time (Less interaction with C18) A->C B Decreased Polarity (e.g., -Cl, -CH3 group) D Longer Retention Time (More interaction with C18) B->D

Caption: Relationship between molecular polarity and HPLC retention time.

  • 5-Hydroxyindole-2-carboxylic acid (Shortest Retention): The addition of a hydroxyl (-OH) group significantly increases the polarity of the molecule. This is due to the ability of the hydroxyl group to form hydrogen bonds with the aqueous mobile phase. This stronger interaction with the mobile phase and weaker interaction with the hydrophobic stationary phase will cause it to elute earliest.

  • Indole-2-carboxylic acid (Intermediate Retention): The parent compound possesses a carboxylic acid group, which is polar, but also a larger, relatively nonpolar indole ring system. Its retention time serves as our baseline for comparison.

  • 5-Chloroindole-2-carboxylic acid (Longer Retention): The substitution of a hydrogen atom with a chlorine atom increases the overall hydrophobicity of the molecule. Although chlorine is an electronegative atom, its larger size and the overall increase in molecular weight and surface area lead to stronger van der Waals interactions with the C18 stationary phase, resulting in a longer retention time compared to the parent compound.

  • Indole-2-carboxylic acid methyl ester (Longest Retention): The conversion of the polar carboxylic acid group to a methyl ester is a common derivatization technique that drastically reduces the polarity of the molecule. The highly polar O-H bond of the carboxylic acid is replaced by a much less polar C-O-C linkage of the ester. This significant increase in hydrophobicity leads to a much stronger interaction with the stationary phase and, therefore, the longest retention time among the compared compounds.

Conclusion

This guide provides a framework for understanding and predicting the HPLC retention times of indole-2-carboxylic acid derivatives. The provided experimental protocol offers a reliable starting point for method development. The comparative analysis demonstrates that modifications to the parent structure have a predictable and significant impact on chromatographic behavior, primarily driven by changes in molecular polarity and hydrophobicity. By applying these principles, researchers can anticipate the elution order of novel derivatives, accelerating the analytical aspects of their drug discovery and development efforts.

References

  • The Role of pH in Reversed-Phase HPLC , Waters Corporation, [Link]

  • The importance of mobile-phase pH in reversed-phase HPLC , Restek Corporation, [Link]

  • Reverse Phase HPLC Basics , Phenomenex, [Link]

  • A Guide to HPLC and LC-MS: Theory and Principles , Chromacuity, [Link]

  • The role of hydrophobicity in reversed-phase liquid chromatography , Journal of Chromatography A, [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 6-ethyl-1H-indole-2-carboxylic Acid

Executive Summary & Immediate Action 6-ethyl-1H-indole-2-carboxylic Acid is a specialized organic intermediate. While specific toxicological data for this exact derivative may be sparse in public databases, its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

6-ethyl-1H-indole-2-carboxylic Acid is a specialized organic intermediate. While specific toxicological data for this exact derivative may be sparse in public databases, its structural moiety (indole-carboxylic acid) dictates that it be handled as a Hazardous Organic Acid .

The Golden Rule of Disposal:

Never dispose of this compound down the drain. Indole derivatives pose significant risks to aquatic life and can disrupt municipal water treatment microorganisms.

Disposal Stream Classification:

  • Solid Waste: Non-Halogenated Organic Solid.

  • Liquid Waste (Solutions): Non-Halogenated Organic Solvent (Acidic).

Chemical Characterization & Risk Profile

To ensure safe disposal, we must understand the chemical behavior of the substance. As a Senior Scientist, I apply the Precautionary Principle : treat uncharacterized derivatives with the same rigor as their most toxic congeners until proven otherwise.

Chemical Properties
PropertyDescriptionOperational Implication
Functional Group Carboxylic Acid (-COOH) attached to IndoleWeakly acidic; reacts with bases to form salts.
Core Structure Indole (Electron-rich aromatic system)High Reactivity with Oxidizers. Risk of exothermic decomposition if mixed with nitric acid or peroxides.
Physical State Solid / PowderHigh dust potential. Inhalation hazard during transfer.
Solubility Soluble in DMSO, Methanol, EthanolRinsates must go to organic waste, not aqueous streams.
Hazard Identification (GHS Standards)

Based on Structure-Activity Relationships (SAR) for Indole-2-carboxylic acids.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H402: Harmful to aquatic life (Indole backbone).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Use this protocol for expired shelf-stock or excess dry powder.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (Double gloving recommended).

    • Safety goggles (ANSI Z87.1).

    • Lab coat.

    • Respiratory Protection: Use a fume hood. If weighing large quantities (>10g) outside a hood, an N95 or P100 particulate respirator is required to prevent sensitization.

  • Container Selection:

    • Select a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

    • Why? Metal containers should be avoided due to potential acid corrosion over long storage periods.

  • Transfer:

    • Transfer the solid directly into the waste container inside a fume hood.

    • Do not dissolve the solid just to dispose of it. Minimizing waste volume is a core tenet of Green Chemistry (EPA Principle #1).

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out full name (no abbreviations).

    • Constituents: 100% 6-ethyl-1H-indole-2-carboxylic Acid.

    • Hazard Checkbox: [x] Toxic [x] Irritant.

Protocol B: Disposal of Reaction Mixtures & Rinsates

Use this protocol for HPLC waste, mother liquors, or cleaning solvents containing the compound.

  • Segregation (Critical Step):

    • Ensure the waste stream is Non-Halogenated Organic .

    • STOP: Do not mix with oxidizing acids (Nitric, Perchloric). The electron-rich indole ring can undergo rapid oxidative polymerization or nitration, leading to thermal runaway.

  • pH Check:

    • If the solution is highly acidic (pH < 2) due to other reagents, neutralize slowly with Sodium Bicarbonate to pH 5–9 before adding to the main organic waste drum to prevent drum corrosion, unless your facility uses specialized acid-waste carboys.

  • Consolidation:

    • Pour into the "Non-Halogenated Organic Solvent" carboy.

    • Record the volume and concentration on the waste log.

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of 6-ethyl-1H-indole-2-carboxylic Acid. This logic ensures compliance with RCRA regulations regarding waste characterization.

DisposalWorkflow Start Waste Generation: 6-ethyl-1H-indole-2-carboxylic Acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Rinsate StateCheck->LiquidPath Dissolved DebrisCheck Is it Contaminated Debris? (Gloves, Paper, Sharps) SolidPath->DebrisCheck SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidBin Container: Wide-Mouth HDPE Label: Solid Organic Hazard DebrisCheck->SolidBin Pure Chemical SharpsBin Container: Bio/Chem Sharps Bin Label: Chemically Contaminated Sharps DebrisCheck->SharpsBin Debris/Sharps NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHaloBin Container: Carboy A Label: Non-Halogenated Organic NonHalo->NonHaloBin HaloBin Container: Carboy B Label: Halogenated Organic Halo->HaloBin

Figure 1: Decision tree for the segregation and containerization of indole-carboxylic acid waste streams.

Emergency Response Procedures

Even with perfect protocols, accidents happen. Here is the immediate response plan.

Spill Cleanup (Solid)
  • Isolate: Mark the area.

  • Protect: Don PPE (Gloves, Goggles, N95 mask).

  • Contain: Gently cover the spill with wet paper towels to prevent dust generation.

  • Collect: Scoop the wet material into a waste bag.

  • Clean: Wipe the surface with a dilute (5%) Sodium Carbonate solution to neutralize any acid residue, followed by water.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes. The carboxylic acid moiety can cause corneal damage if untreated.

  • Skin Contact: Wash with soap and water. Do not use ethanol; it may enhance transdermal absorption of the indole.

Regulatory & Scientific Context

Why Incineration?

We prioritize high-temperature incineration for this compound. Indole rings are stable and can persist in the environment. Biological wastewater treatment plants often struggle to degrade heterocyclic aromatics efficiently, leading to "pass-through" toxicity in local waterways. Incineration ensures complete mineralization to CO₂, H₂O, and NOₓ.

Compliance

This protocol aligns with:

  • USA: EPA Resource Conservation and Recovery Act (RCRA) - 40 CFR 261.

  • EU: Waste Framework Directive 2008/98/EC.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10871, Indole-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

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